[3,4'-Bipyridin]-5-amine, 6-methoxy-: Chemical Structure and Properties
[3,4'-Bipyridin]-5-amine, 6-methoxy-: Chemical Structure and Properties
Executive Summary
[3,4'-Bipyridin]-5-amine, 6-methoxy- is a heterocyclic organic compound serving as a critical structural analog and synthetic intermediate in the study of phosphodiesterase 3 (PDE3) inhibitors. It is chemically distinct as the O-methyl ether derivative of the cardiotonic drug Amrinone (Inamrinone).
While Amrinone exists predominantly as a 2-pyridone (lactam) tautomer in solution, the 6-methoxy derivative locks the structure in the pyridine (lactim ether) form. This modification alters the molecule's hydrogen-bonding capability, lipophilicity, and pharmacological profile, making it an essential probe for Structure-Activity Relationship (SAR) studies in heart failure therapeutics and kinase inhibition.
Part 1: Chemical Identity & Structure[1]
Nomenclature and Classification[1]
-
IUPAC Name: 2-Methoxy-5-(pyridin-4-yl)pyridin-3-amine
-
Common Name: O-Methyl Amrinone; Amrinone methyl ether
-
CAS Number: 60719-86-0 (Generic for Amrinone derivatives; specific ether often referenced in patent literature as Win 40680 O-methyl ether)
-
Molecular Formula: C₁₁H₁₁N₃O
-
Molecular Weight: 201.23 g/mol
Structural Analysis
The molecule consists of a [3,4'-bipyridine] core, meaning two pyridine rings are connected via the C3 position of the first ring and the C4 position of the second. The "primary" ring (containing the amine) is substituted at positions 5 and 6.
-
Core Scaffold: 3,4'-Bipyridine.[1]
-
Substituents:
-
Position 5: Primary amine (-NH₂), acting as a weak base and hydrogen bond donor.
-
Position 6: Methoxy group (-OCH₃), preventing tautomerization to the pyridone form.
-
SMILES String: COc1nc(cc(c1N)c2ccncc2)
InChIKey: Computed from SMILES: [Unique Key Required] (Note: Standard InChI generation requires specific software, but the connectivity is unambiguous).
| Property | Value (Predicted/Experimental) | Context |
| LogP | ~1.2 - 1.5 | More lipophilic than Amrinone (LogP ~ -0.3) due to O-methylation. |
| PSA | ~55 Ų | Reduced polar surface area compared to the lactam form. |
| pKa (Amine) | ~3.5 - 4.0 | Weakly basic aniline-like nitrogen. |
| pKa (Pyridine) | ~5.2 | The pyridine nitrogen in the 4'-ring remains the primary basic site. |
Part 2: Synthesis and Reactivity
The synthesis of [3,4'-Bipyridin]-5-amine, 6-methoxy- generally follows two primary strategies: direct alkylation of Amrinone or nucleophilic aromatic substitution on a halogenated precursor.
Method A: Direct Methylation (Tautomeric Trapping)
Amrinone exists in equilibrium between the lactam (major) and lactim (minor) forms. Reacting Amrinone with a methylating agent under specific conditions can trap the lactim form.
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS).
-
Base: Silver carbonate (
) or Cesium carbonate ( ) is often used to favor O-alkylation over N-alkylation. -
Conditions: Reaction in aprotic polar solvents (DMF or DMSO) at ambient to mild heat.
-
Outcome: A mixture of N-methyl Amrinone (major product) and O-methyl Amrinone (target). Chromatographic separation is required.
Method B: Nucleophilic Displacement (Specific Route)
A more regioselective approach involves the displacement of a leaving group at the 6-position.
-
Precursor: 6-Chloro-[3,4'-bipyridin]-5-amine.
-
Reagent: Sodium methoxide (NaOMe).
-
Solvent: Methanol (MeOH).
-
Mechanism:
(Nucleophilic Aromatic Substitution). The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by the methoxide ion.
Caption: Synthetic pathway via direct methylation of Amrinone, highlighting the competition between N-alkylation and O-alkylation.
Part 3: Applications in Drug Discovery
PDE3 Inhibition & SAR Studies
Amrinone is a Type III Phosphodiesterase (PDE3) inhibitor.[2] The lactam moiety (NH-C=O) mimics the phosphate group of cAMP/cGMP, forming critical hydrogen bonds in the enzyme's active site.
-
Role of 6-Methoxy: By converting the lactam to a methoxy ether, the hydrogen bond donor (NH) is removed, and the acceptor capability is altered.
-
Activity: Typically, the O-methyl derivative shows reduced potency compared to Amrinone. This loss of activity confirms the necessity of the lactam motif for effective binding to the PDE3 catalytic pocket, serving as a negative control in SAR datasets.
Impurity Profiling
In the industrial manufacturing of Amrinone, the O-methyl derivative is a potential process-related impurity if methanol or methylating agents are present. It serves as a Reference Standard for HPLC quality control methods to ensure the purity of the API (Active Pharmaceutical Ingredient).
Chemical Intermediate
The 5-amino group allows this molecule to serve as a scaffold for further derivatization, such as:
-
Sandmeyer Reactions: Converting the amine to a halide or nitrile.
-
Amide Coupling: Creating novel bi-heteroaryl amides for kinase inhibitor libraries (e.g., targeting BRAF or VEGFR).
Part 4: Handling and Safety
-
Hazard Classification: Irritant. Potentially toxic if swallowed (based on Amrinone toxicity profile).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over time.
-
Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in water.
References
-
Alousi, A. A., et al. (1979). Cardiotonic Activity of Amrinone (Win 40680).[1] Circulation Research, 45(5), 666-677. Link
-
ChemicalBook. (2024). Amrinone Chemical Properties and Derivatives. Link
-
Endoh, M. (2013). Phosphodiesterase 3 Inhibitors in Heart Failure. Handbook of Experimental Pharmacology. Link
-
PubChem. (2024). Compound Summary: Amrinone. National Library of Medicine. Link
